Furoato de fluticasona

Descripción general

Descripción

El furuato de fluticasona es un glucocorticoide sintético utilizado principalmente como corticosteroide inhalado para el tratamiento de mantenimiento del asma y la enfermedad pulmonar obstructiva crónica (EPOC). También está disponible como spray nasal para controlar los síntomas de la rinitis alérgica. Este compuesto fue aprobado por primera vez para uso médico en 2007 y es conocido por sus potentes propiedades antiinflamatorias .

Aplicaciones Científicas De Investigación

Applications in Allergic Rhinitis

Fluticasone furoate is primarily used in the treatment of allergic rhinitis. Studies have demonstrated its efficacy in improving both nasal and ocular symptoms associated with seasonal and perennial allergic rhinitis.

Efficacy Studies:

- Randomized Controlled Trials: A systematic review highlighted that fluticasone furoate nasal spray at a dose of 110 mcg once daily significantly improved reflective total nasal symptom scores compared to placebo (mean difference -1.14, 95% CI -1.57 to -0.72) .

- Ocular Symptoms: The nasal spray also showed significant improvements in ocular symptoms, such as itching and tearing, with a weighted mean difference of -0.54 (95% CI -0.70 to -0.37) for seasonal rhinitis patients .

Clinical Findings:

- In a study comparing fluticasone furoate to mometasone furoate, patients showed a preference for fluticasone due to its sensory attributes .

- Long-term studies indicated that fluticasone furoate maintains efficacy without significant adverse effects on growth or hypothalamic-pituitary-adrenal axis function in children .

Applications in Asthma Management

Fluticasone furoate is also used in combination therapies for asthma management, particularly when paired with long-acting beta-agonists like vilanterol.

Combination Therapy Efficacy:

- A clinical trial demonstrated that the combination of fluticasone furoate and vilanterol significantly improved asthma control compared to monotherapy .

Pharmacological Insights

Fluticasone furoate exhibits potent glucocorticoid activity through multiple pathways:

- It inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha.

- It preserves epithelial integrity and reduces permeability in response to inflammatory stimuli .

Safety Profile

The safety profile of fluticasone furoate has been extensively evaluated:

- Clinical trials indicate that it has a low incidence of systemic side effects due to its localized action .

- The most common adverse effect reported is epistaxis, with a number-needed-to-harm of 15 for perennial allergic rhinitis patients .

Case Study 1: Efficacy in Pediatric Patients

A study involving children aged 2 to 11 years showed that fluticasone furoate significantly improved overall response to therapy compared to placebo, with 28% reporting significant improvement versus 20% for the placebo group .

Case Study 2: Long-term Use in Adults

A long-term study assessed adults using fluticasone furoate for chronic allergic rhinitis over one year, finding sustained symptom relief without significant adverse effects on quality of life or growth metrics .

Mecanismo De Acción

El furuato de fluticasona ejerce sus efectos uniéndose al receptor de glucocorticoides, lo que lleva a la inhibición de mediadores inflamatorios como citocinas, histaminas y leucotrienos. Esta unión reduce la inflamación y suprime la respuesta inmune. El compuesto tiene una alta afinidad de unión al receptor de glucocorticoides, lo que contribuye a sus potentes efectos antiinflamatorios .

Compuestos Similares:

Propionato de fluticasona: Otro glucocorticoide sintético con propiedades antiinflamatorias similares pero diferentes perfiles farmacocinéticos.

Budesonida: Un corticosteroide utilizado para indicaciones similares pero con una estructura química y un mecanismo de acción diferentes.

Mometasona: Otro corticosteroide con usos similares pero diferentes perfiles de potencia y efectos secundarios

Singularidad: El furuato de fluticasona es único debido a su alta afinidad de unión al receptor de glucocorticoides y su capacidad para utilizarse en combinación con otros medicamentos como vilanterol para efectos terapéuticos mejorados. Su régimen de dosificación una vez al día también mejora el cumplimiento del paciente en comparación con otros corticosteroides que requieren dosis múltiples al día .

Análisis Bioquímico

Biochemical Properties

Fluticasone Furoate enters target cells and binds to glucocorticoid receptors (GRs), which are found in the cytoplasm of many cell types . Upon binding, the Fluticasone Furoate-GR complex undergoes conformational changes . It is suggested that being a corticosteroid, it exhibits its anti-inflammatory effect on multiple inflammatory cells (such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (such as histamine, eicosanoids, leukotrienes, and cytokines) .

Cellular Effects

In vitro experiments show Fluticasone Furoate activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats .

Molecular Mechanism

Upon binding, the Fluticasone Furoate-GR complex undergoes conformational changes, leading to its translocation into the cell nucleus . Binding of the Fluticasone Furoate-GR complex to GREs modulates the transcription of target genes, leading to the production of mRNA molecules .

Temporal Effects in Laboratory Settings

Fluticasone Furoate has been shown to have a clearly defined elimination phase, thus allowing estimation of AUCinf and t1/2 . The results showed that all subjects had measurable Fluticasone Furoate plasma concentrations at all time points . Median Tmax was 1.33 h (range = 0.75–6.00), mean Cmax was 13.05 ± 7.59 pg/mL, mean AUCt was 148.48 ± 77.76 pg/mL * h, mean AUCinf was 279.07 ± 187.81 pg/mL * h, and mean t1/2 was 31.67 ± 29.23 h .

Dosage Effects in Animal Models

The in vivo anti-inflammatory activity of Fluticasone Furoate was assessed in the Brown Norway rat ovalbumin-induced lung eosinophilia model of allergic lung inflammation . At a dose of only 30 μg, Fluticasone Furoate achieved almost total inhibition of eosinophil influx into the lung; an inhibition that was greater than that seen with the same dose of fluticasone propionate .

Metabolic Pathways

Fluticasone Furoate is cleared from systemic circulation principally by hepatic metabolism via CYP3A4 to metabolites with significantly reduced corticosteroid activity . The predominant pathway was removal of the S-fluoromethyl carbothioate group, to yield the 17β carboxylic acid (GW694301X, M10) . Other pathways included oxidative defluorination to yield a hydroxyl at the C6 position .

Transport and Distribution

Following a single 250 μg IV dose of Fluticasone Furoate, it showed a t1/2 of 15.12 h, volume of distribution of 608.4 L, and clearance of 57.45 L/h . Fluticasone Furoate is absorbed systemically primarily via lungs .

Subcellular Localization

Fluticasone Furoate enters target cells and binds to glucocorticoid receptors (GRs), which are found in the cytoplasm of many cell types . Upon binding, the Fluticasone Furoate-GR complex undergoes conformational changes, leading to its translocation into the cell nucleus .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del furuato de fluticasona involucra varios pasos. Otro método involucra la cristalización del furuato de fluticasona a partir de un solvente orgánico como tolueno o xileno bajo condiciones de calentamiento .

Métodos de Producción Industrial: La producción industrial del furuato de fluticasona generalmente involucra la síntesis a gran escala utilizando cromatografía líquida de alto rendimiento (HPLC) para asegurar la pureza del producto. El proceso incluye pasos como la activación con diimidazol de carbonilo, la reacción con gas sulfuro de hidrógeno y la cristalización a partir de solventes como la 2-butanona .

Análisis De Reacciones Químicas

Tipos de Reacciones: El furuato de fluticasona experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción involucra la sustitución de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen gas sulfuro de hidrógeno, diimidazol de carbonilo y reactivos fluorometilantes. Las condiciones a menudo involucran temperaturas controladas y solventes específicos para asegurar un alto rendimiento y pureza .

Productos Principales Formados: El producto principal formado a partir de estas reacciones es el propio furuato de fluticasona, que se caracteriza por sus potentes propiedades antiinflamatorias .

Comparación Con Compuestos Similares

Fluticasone propionate: Another synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.

Budesonide: A corticosteroid used for similar indications but with a different chemical structure and mechanism of action.

Mometasone: Another corticosteroid with similar uses but different potency and side effect profiles

Uniqueness: Fluticasone furoate is unique due to its high binding affinity for the glucocorticoid receptor and its ability to be used in combination with other medications such as vilanterol for enhanced therapeutic effects. Its once-daily dosing regimen also improves patient compliance compared to other corticosteroids that require multiple daily doses .

Actividad Biológica

Fluticasone furoate (FF) is a synthetic corticosteroid that has gained attention for its potent anti-inflammatory properties, particularly in the treatment of allergic rhinitis and asthma. This article delves into the biological activity of FF, examining its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Pharmacodynamic Profile

Receptor Affinity and Mechanism of Action

Fluticasone furoate exhibits a high affinity for the glucocorticoid receptor, with an equilibrium dissociation constant () of 0.3 nmol/L, which is significantly lower than other corticosteroids such as mometasone furoate and fluticasone propionate. Its relative receptor affinity is notably higher (2989) compared to other corticosteroids, indicating its potential for enhanced therapeutic effects .

In vitro studies have demonstrated that FF is more effective than other corticosteroids in inhibiting tumor necrosis factor (TNF) synthesis and action, as well as in protecting cultured human lung epithelial cells from damage caused by various stimuli . This suggests that FF may provide superior anti-inflammatory benefits in clinical settings.

Pharmacokinetic Profile

Absorption and Bioavailability

The pharmacokinetics of fluticasone furoate reveal a complex absorption profile. Following intranasal administration, plasma concentrations of FF are typically below quantifiable limits in most patients. For instance, after administering 880 µg every 8 hours, the average absolute bioavailability was found to be only 0.5% .

The systemic bioavailability is influenced by both nasal absorption and gastrointestinal absorption after swallowing. Notably, FF shows extensive first-pass metabolism in the liver, primarily through the cytochrome P450 isozyme CYP3A4 . This metabolic pathway converts FF into a less potent metabolite (M10), which has minimal glucocorticoid receptor activity.

Half-Life and Clearance

The elimination half-life of FF after intravenous administration is approximately 15.1 hours, indicating prolonged retention in systemic circulation . The drug is predominantly excreted via feces, with minimal renal excretion, highlighting its metabolic pathway's significance in determining its pharmacological effects.

Clinical Efficacy

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy of fluticasone furoate in treating allergic rhinitis. A randomized controlled trial demonstrated that FF (110 µg once daily) significantly improved total nasal symptom scores compared to placebo (treatment difference −1.47; P < 0.001). The onset of efficacy was observed as early as eight hours after treatment initiation .

| Study Reference | Population | Treatment | Results |

|---|---|---|---|

| Kaiser et al. | Adults with seasonal allergic rhinitis | FF 110 µg vs Placebo | Significant improvement in nasal symptoms (P < 0.001) |

| Jacobs et al. | Children aged 6-11 years | FF 110 µg vs Placebo | Significant improvement in overall response to therapy (P < 0.001) |

| Okubo et al. | Adults with seasonal allergic rhinitis | FF 110 µg vs Placebo | Significant reduction in sneezing and nasal congestion scores (P < 0.001) |

Propiedades

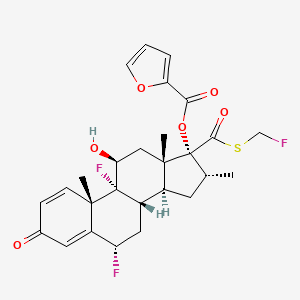

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTULMSXFIHGYFS-VLSRWLAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024827 | |

| Record name | Fluticasone furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Fluticasone furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Fluticasone furoate works through an unknown mechanism to affect the action of various cell types and mediators of inflammation. In vitro experiments show fluticasone furoate activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats. | |

| Record name | Fluticasone furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

397864-44-7 | |

| Record name | Fluticasone furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=397864-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluticasone furoate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticasone furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluticasone furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTICASONE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS86977WNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

250-252 | |

| Record name | Fluticasone furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.